molecular formula C9H14N2O3 B8300101 1-(5-Hydroxypentyl)uracil

1-(5-Hydroxypentyl)uracil

Cat. No.: B8300101
M. Wt: 198.22 g/mol
InChI Key: BOOPRVFORVJUMY-UHFFFAOYSA-N
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Description

1-(5-Hydroxypentyl)uracil is a uracil derivative characterized by a hydroxypentyl side chain attached to the N1 position of the pyrimidine ring. The hydroxypentyl moiety may influence solubility, metabolic stability, and interactions with biological targets, as seen in related uracil derivatives .

Properties

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

1-(5-hydroxypentyl)pyrimidine-2,4-dione

InChI

InChI=1S/C9H14N2O3/c12-7-3-1-2-5-11-6-4-8(13)10-9(11)14/h4,6,12H,1-3,5,7H2,(H,10,13,14)

InChI Key

BOOPRVFORVJUMY-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)NC1=O)CCCCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Uracil Derivatives

5-(2-Hydroxyalkyl)uracil Derivatives
  • Examples : 5-(2-hydroxyethyl)uracil [1] and 5-(3-hydroxypropyl)uracil [2] ().
  • Key Differences :
    • Chain Length : Shorter alkyl chains (C2 or C3) compared to the hydroxypentyl (C5) group in the target compound.
    • Hydroxyl Position : Hydroxyl groups at terminal positions (e.g., 2-hydroxyethyl) versus the mid-chain 5-hydroxypentyl.
1-[4-(Phenoxy)benzyl]-5-Amino-6-azauracil Derivatives
  • Example : Compounds 1–5 in .
  • Key Differences: Substituents: Aromatic phenoxybenzyl groups replace the aliphatic hydroxypentyl chain.
3'-Deoxy-3'-Fluorouridine Derivatives
  • Example: 1-(3′-deoxy-3′-fluoro-β-L-ribofuranosyl)uracil ().
  • Key Differences: Sugar Modifications: Fluorinated ribofuranosyl groups confer anti-hepatitis C activity, unlike the non-sugar hydroxypentyl side chain. Mechanism: Acts as nucleoside analogs targeting viral polymerases, whereas 1-(5-Hydroxypentyl)uracil’s mechanism remains undefined .

Key Observations :

  • Chain Length and Hydrophilicity : Longer chains (e.g., hydroxypentyl) may enhance lipid solubility, improving membrane permeability but reducing metabolic stability compared to shorter-chain analogs .
  • Antioxidant Potential: Uracil derivatives with hydroxyl groups (e.g., 5-hydroxypentyl) may exhibit radical-scavenging properties, as seen in keto-substituted uracil nucleosides .
  • Antiviral Specificity : Aromatic or sugar-modified uracils (e.g., ) show targeted antiviral effects, while aliphatic hydroxypentyl derivatives lack such specificity in current data.

Physicochemical Properties

  • Molecular Weight: this compound (C9H14N2O4, MW 214.22) is heavier than 5-(2-hydroxyethyl)uracil (C6H8N2O3, MW 156.14) but lighter than fluorinated ribofuranosyl derivatives (e.g., C9H10FN2O5, MW 242.19) .
  • Solubility: Hydroxypentyl’s hydroxyl group likely improves water solubility compared to non-polar analogs (e.g., phenoxybenzyl derivatives) but may reduce it relative to shorter-chain hydroxyalkyl uracils .

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